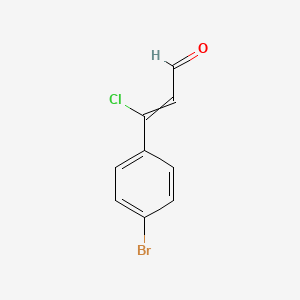

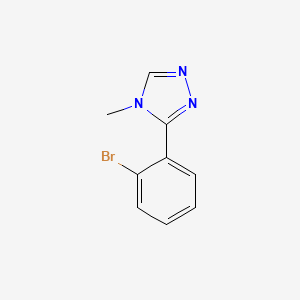

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

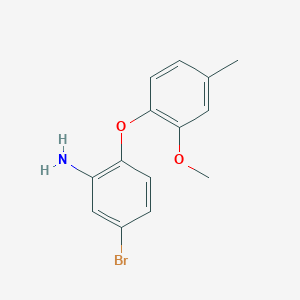

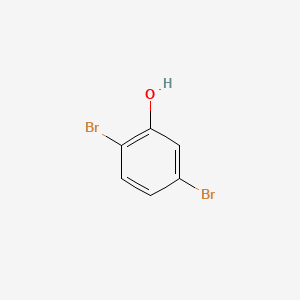

The compound 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole heterocyclic base, which is known for its potential in pharmacological applications due to the presence of biologically active groups. The 1,2,4-triazole derivatives are recognized for their antimicrobial and antifungal properties while maintaining low toxicity levels. The addition of a 2-bromophenyl group to the triazole ring could potentially enhance these biological activities, as suggested by the structure-activity relationship studies .

Synthesis Analysis

The synthesis of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole and related compounds involves starting from various acids or thiol precursors. For instance, 3-(3-Bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole was prepared from p-anisic acid, which was then used to synthesize N-bridged heterocycles . Another approach for synthesizing related triazole compounds includes the alkylation of a starting thiol with halogenalkanes or the addition of hydrochloric acid in an alcoholic medium, followed by heating in a microwave synthesis system . These methods demonstrate the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict and understand the molecular geometry, vibrational frequencies, and electronic properties of these compounds . For example, the molecular geometry and vibrational frequencies of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were calculated using DFT and showed good agreement with experimental values .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be explored through various chemical reactions. For instance, oligocyclic derivatives from the partial bromination of 2-methyl-5-phenyl-1,2,4,3-triazaphosphole were studied, revealing the formation of compounds with different ring systems connected by PN bonds . These reactions highlight the potential of triazole derivatives to undergo transformations leading to new structures with possible enhanced biological activities.

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties that are crucial for their biological activities. For example, the nonlinear optical properties of certain triazole compounds have been predicted to be greater than those of urea, indicating potential applications in optical technologies . The antimicrobial and antifungal activities of these compounds are often evaluated using serial dilution methods, with some derivatives showing significant effects against various pathogens . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potentials, are analyzed to understand the reactivity and interaction of these molecules with biological targets .

Direcciones Futuras

The future directions for research on “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” could include further investigation into its synthesis, properties, and potential applications. Given the interest in boron-containing compounds in medicinal chemistry, it could be worthwhile to explore its potential as a pharmaceutical .

Propiedades

IUPAC Name |

3-(2-bromophenyl)-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSYSSOZDCPJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.